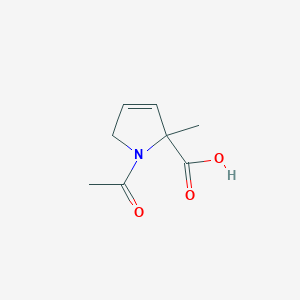
1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-5-methyl-2H-pyrrole-5-carboxylic acid (AMPC) is an organic compound that belongs to the pyrrole family. It is a yellowish-brown powder that is soluble in water and ethanol. AMPC has been extensively studied due to its potential applications in various fields, including medicine, agriculture, and industry.
作用機序
The mechanism of action of 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the synthesis of nucleic acids in bacterial and fungal cells. 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid has been shown to inhibit the activity of DNA polymerase and RNA polymerase, which are essential enzymes for nucleic acid synthesis.
Biochemical and Physiological Effects:
1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in various tissues. 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid has also been shown to decrease the levels of lipid peroxidation, which is a marker of oxidative stress.
実験室実験の利点と制限
1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been shown to be effective against a wide range of bacterial and fungal strains. However, there are also some limitations associated with the use of 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid. It has low solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid, which could lead to the development of new antibiotics and antifungal agents. Additionally, further studies are needed to determine the safety and efficacy of 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid in humans.
合成法
The synthesis of 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid can be achieved through several methods. The most common method involves the reaction of 2-acetyl-1-methylpyrrole with ethyl oxalyl chloride in the presence of a base, followed by hydrolysis of the resulting ester. Another method involves the reaction of 2-acetyl-1-methylpyrrole with malonic acid in the presence of a base, followed by decarboxylation of the resulting product.
科学的研究の応用
1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid has been widely studied for its potential applications in medicine. It has been shown to possess antibacterial, antifungal, and antitumor properties. 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid has been found to be effective against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to inhibit the growth of fungi, such as Candida albicans.
特性
CAS番号 |
183998-33-6 |
|---|---|
分子式 |
C8H11NO3 |
分子量 |
169.18 g/mol |
IUPAC名 |
1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-6(10)9-5-3-4-8(9,2)7(11)12/h3-4H,5H2,1-2H3,(H,11,12) |
InChIキー |
WMDNURRZHPPDSK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC=CC1(C)C(=O)O |
正規SMILES |
CC(=O)N1CC=CC1(C)C(=O)O |
同義語 |
1H-Pyrrole-2-carboxylic acid, 1-acetyl-2,5-dihydro-2-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)
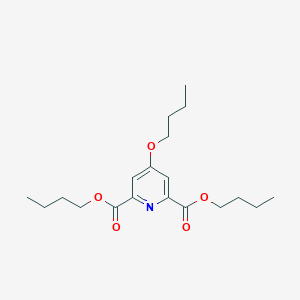
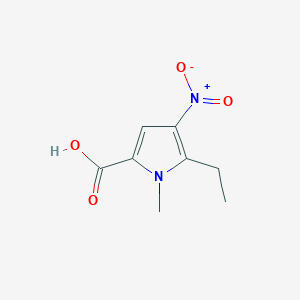
![1-Methoxy-4-methyl-1H-benzo[d]imidazole](/img/structure/B61969.png)
![1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B61970.png)
![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
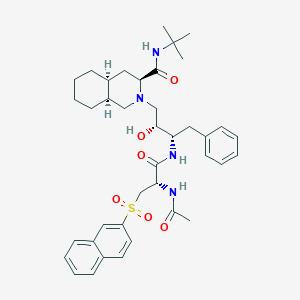
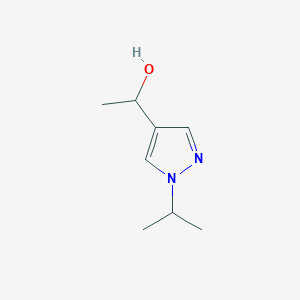
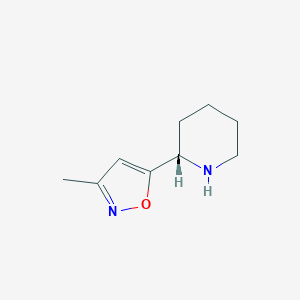
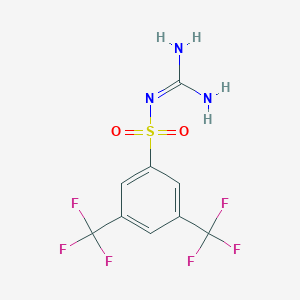
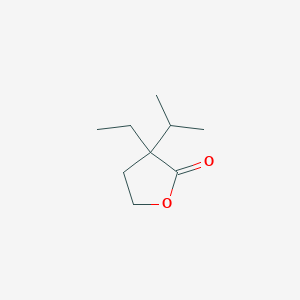
![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)

